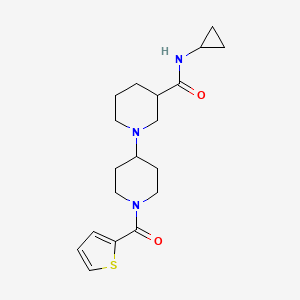![molecular formula C17H19NO3 B6117802 6-methyl-4-[(2-phenylethyl)amino]-3-propionyl-2H-pyran-2-one](/img/structure/B6117802.png)
6-methyl-4-[(2-phenylethyl)amino]-3-propionyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-[(2-phenylethyl)amino]-3-propionyl-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones. It is also known as H-89 and is widely used in scientific research. H-89 is a potent inhibitor of protein kinase A (PKA) and is used to study the role of PKA in various biochemical and physiological processes.
Mecanismo De Acción
H-89 inhibits PKA by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, leading to a decrease in PKA activity. H-89 is a competitive inhibitor of PKA, meaning that it competes with ATP for binding to the enzyme. H-89 is highly selective for PKA and does not inhibit other kinases at the concentrations used in research.
Biochemical and Physiological Effects:
H-89 has been shown to have a variety of biochemical and physiological effects. In cardiac muscle cells, H-89 inhibits the phosphorylation of the L-type calcium channel, leading to a decrease in calcium influx and a decrease in contractility. In pancreatic beta cells, H-89 inhibits insulin secretion by reducing the activity of PKA. In neurons, H-89 has been shown to impair memory formation by inhibiting the activity of PKA in the hippocampus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-89 is a potent and selective inhibitor of PKA, making it a valuable tool for studying the role of PKA in different systems. Its high selectivity for PKA means that it does not interfere with other kinases, reducing the risk of off-target effects. However, H-89 has some limitations. It has a relatively short half-life, meaning that it needs to be added to experimental systems shortly before use. Additionally, H-89 has low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are many future directions for research involving H-89. One area of interest is the role of PKA in cancer. PKA has been shown to be involved in the growth and metastasis of various types of cancer, and inhibitors of PKA such as H-89 may have potential as anti-cancer agents. Another area of interest is the development of new PKA inhibitors that have improved properties over H-89, such as longer half-life and greater solubility. Finally, there is interest in using H-89 in combination with other inhibitors to study the interactions between different signaling pathways.
Métodos De Síntesis
H-89 can be synthesized by the reaction of 6-methyl-4-hydroxy-3-propionyl-2H-pyran-2-one with 2-phenylethylamine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction yields 6-methyl-4-[(2-phenylethyl)amino]-3-propionyl-2H-pyran-2-one as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
H-89 is widely used in scientific research to study the role of PKA in various biochemical and physiological processes. PKA is a key regulator of many cellular processes, including gene expression, metabolism, and cell proliferation. H-89 is a potent and selective inhibitor of PKA, and its use allows researchers to investigate the function of PKA in different systems. H-89 has been used to study the role of PKA in cardiac function, insulin secretion, and memory formation, among other processes.
Propiedades
IUPAC Name |
6-methyl-4-(2-phenylethylamino)-3-propanoylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-15(19)16-14(11-12(2)21-17(16)20)18-10-9-13-7-5-4-6-8-13/h4-8,11,18H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQJIIWVHXDPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(OC1=O)C)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-(anilinocarbonyl)-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B6117741.png)
amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6117749.png)
![4-chloro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B6117757.png)
![2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B6117763.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B6117765.png)
![3-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6117770.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6117772.png)

![3-methyl-12-[4-(methylthio)phenyl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6117789.png)
![1-(3,4-dimethylphenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6117791.png)

![5,5'-[(3-methoxyphenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6117806.png)
